

TNO155 Treatment Protocols for Preclinical Animal Models: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for the allosteric SHP2 inhibitor, TNO155, in preclinical animal models. The information is curated from various studies to assist in the design and execution of in vivo experiments.

Abstract

TNO155 is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1][2] Its role in cell growth and differentiation makes it a compelling target in oncology.[2] Preclinical studies have demonstrated the anti-tumor activity of TNO155, particularly in combination with other targeted therapies, in various cancer models.[3][4][5] These notes detail established dosing regimens, experimental methodologies, and the underlying signaling pathways.

Data Presentation: TNO155 Dosing Regimens in Preclinical Models

The following tables summarize the quantitative data on TNO155 treatment schedules from various preclinical studies.

Table 1: TNO155 Monotherapy and Combination Therapy in Xenograft Models



Cancer Model	Animal Model	TNO155 Dose & Schedule	Combinatio n Agent(s)	Key Findings	Reference
EGFR-mutant NSCLC (PDX)	Nude Mice	10 mg/kg, twice daily	Osimertinib (10 mg/kg, daily)	Combination showed enhanced anti-tumor efficacy.	[3]
KRAS G12C NSCLC Xenograft (Lu-99)	Nude Mice	20 mg/kg, twice daily	Ribociclib (75 mg/kg, daily)	Combination was well- tolerated and effective.	[3]
KRAS G12C NSCLC Xenograft (Lu-99)	Nude Mice	20 mg/kg, twice daily	Trametinib (0.075 mg/kg, daily)	Combination showed efficacy but was associated with body weight loss.	[3]
BRAF V600E Colorectal Cancer Models	N/A	N/A	BRAF and MEK inhibitors	TNO155 synergized with BRAF/MEK inhibitors by blocking ERK feedback activation.	[4][5]
ALK-driven Neuroblasto ma	Murine Xenografts	20 mg/kg, twice per day (MTD)	Lorlatinib (5 mg/kg, twice per day)	Combination delayed tumor growth and was well-tolerated.	[6]
ALK-mutant Neuroblasto	Mice	7.5 mg/kg, twice per day	Lorlatinib (1 mg/kg, twice	Combination treatment for	[7]



ma (Kelly per day) 20 days xenografts) showed reduced tumor growth.

Table 2: Pharmacokinetic Parameters of TNO155 in Different Species

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)
Mouse	24	3	2	78
Rat	15	7	8	100
Dog	4	3	9	>100
Monkey	6	4	9	60

Data from

Novartis

preclinical

studies

presented at

AACR 2020.[8]

Experimental Protocols General In Vivo Efficacy Studies

- 1. Animal Models:
- Patient-Derived Xenograft (PDX) models in nude mice are commonly used.[3]
- Cell line-derived xenograft models are also employed.[3]
- All animal studies should be conducted in accordance with institutional and national guidelines for animal care and use.



- 2. Drug Formulation and Administration:
- TNO155 is typically formulated for oral administration.
- The vehicle for administration should be clearly defined and used as a control.
- Administration is generally performed via oral gavage.
- 3. Treatment Schedule:
- Dosing can be once or twice daily.[3][6]
- Treatment duration can range from several weeks to longer-term survival studies.[6]
- 4. Monitoring and Endpoints:
- Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Body Weight: Monitored to assess treatment toxicity.[3]
- Pharmacodynamic Analysis: Collection of tumor tissue at the end of the study for analysis of target engagement and downstream signaling (e.g., immunoblotting for p-ERK).
- Survival: Kaplan-Meier survival curves are used to assess the impact on overall survival.

Immunoblotting Protocol for Tumor Lysates

- 1. Sample Preparation:
- Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.
- Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine protein concentration using a standard assay (e.g., BCA assay).

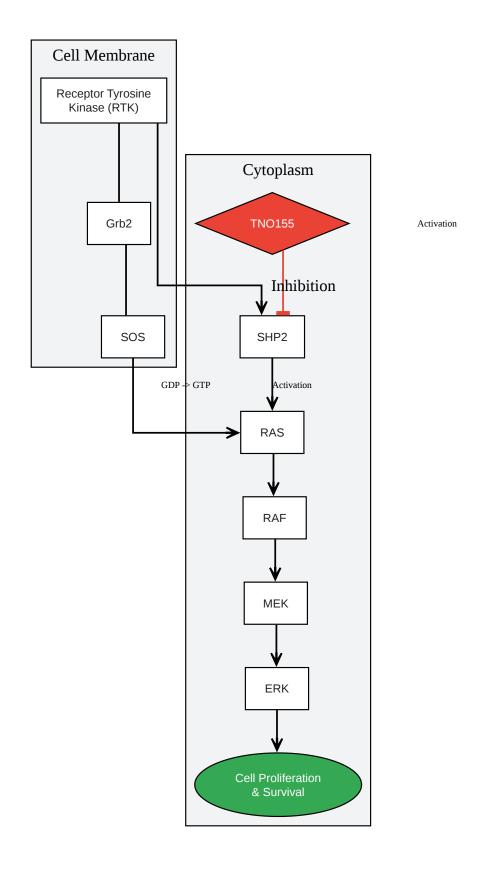


- 2. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
- Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, SHP2, etc.) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows TNO155 Mechanism of Action in the RTK Signaling Pathway

TNO155 is an allosteric inhibitor of SHP2, which plays a crucial role in the Receptor Tyrosine Kinase (RTK) signaling pathway.[1] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of the RAS-MEK-ERK (MAPK) cascade, which promotes cell proliferation and survival.[1] TNO155 stabilizes SHP2 in its inactive conformation, thereby inhibiting this signaling cascade.[1]





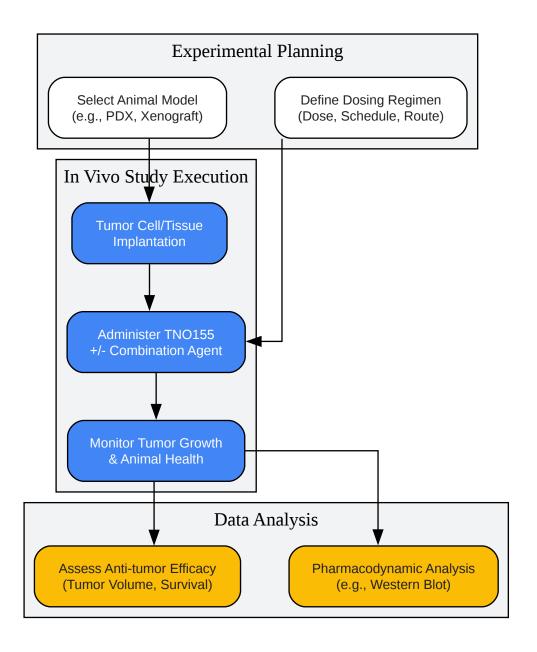
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Caption: TNO155 inhibits the RTK signaling pathway by targeting SHP2.



General Workflow for Preclinical Evaluation of TNO155

The preclinical evaluation of TNO155, either as a monotherapy or in combination, follows a standardized workflow to assess its efficacy and mechanism of action.



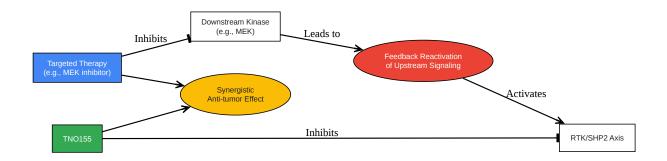
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Caption: A typical workflow for in vivo preclinical studies of TNO155.

Logical Relationship for Combination Therapy Rationale



The rationale for combining TNO155 with other targeted agents often stems from the feedback reactivation of signaling pathways. For instance, inhibition of a downstream kinase like MEK can lead to feedback activation of upstream RTKs, which can be blocked by TNO155.



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Caption: Rationale for combining TNO155 with other targeted therapies.

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